N-Trityl O-Methyl Ether Olmesartan Acid is a chemical compound that belongs to the class of angiotensin II receptor blockers. It is related to Olmesartan, a medication commonly used for managing hypertension. The compound is characterized by its complex molecular structure and is utilized primarily in pharmaceutical research and development.
N-Trityl O-Methyl Ether Olmesartan Acid can be sourced from various chemical suppliers, including LGC Standards and SynThink Chemicals, which provide it in neat form for research purposes. The compound is produced under strict regulations and may require specific documentation for purchase due to its controlled status .
This compound falls under several classifications:
The synthesis of N-Trityl O-Methyl Ether Olmesartan Acid typically involves multi-step organic reactions, including:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for characterization and validation of the synthesized compound .
The molecular formula of N-Trityl O-Methyl Ether Olmesartan Acid is , with a molecular weight of approximately 702.84 g/mol. The structure includes:
The compound's structural representation can be summarized as follows:
N-Trityl O-Methyl Ether Olmesartan Acid can participate in various chemical reactions typical for organic compounds:
These reactions are crucial for modifying the compound for various applications in drug formulation or analytical chemistry. Reaction conditions such as solvents, temperature, and catalysts significantly influence the outcomes .
As an angiotensin II receptor blocker, N-Trityl O-Methyl Ether Olmesartan Acid functions by selectively inhibiting the binding of angiotensin II to its receptor (AT1). This inhibition leads to:
Clinical studies have shown that compounds like Olmesartan significantly reduce cardiovascular risks associated with hypertension .
Relevant data indicates that careful handling and storage at controlled temperatures (typically +4°C) are essential for maintaining integrity .
N-Trityl O-Methyl Ether Olmesartan Acid has several scientific uses:
The systematic IUPAC name for N-Trityl O-Methyl Ether Olmesartan Acid is 4-(2-hydroxypropan-2-yl)-2-propyl-1-({4-[2-(1-trityl-1H-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid methyl ester. This nomenclature reflects three critical structural modifications from native olmesartan:
Table 1: Functional Groups and Their Roles in N-Trityl O-Methyl Ether Olmesartan Acid
Functional Group | Location | Role in Molecular Design |
---|---|---|
Triphenylmethyl (Trityl) | N1 of tetrazole ring | Steric protection, alters solubility/reactivity |
Methyl ester | Carboxylic acid terminus | Blocks acidity, enhances lipophilicity |
Tetrazole ring | Biphenyl-linked | Pharmacophore element (protected) |
Carboxylic acid (potential) | Imidazole C5 | Pharmacophore element (masked as ester) |
tert-Alcohol | Imidazole C4 substituent | Steric/electronic modulator |
Propyl chain | Imidazole C2 substituent | Hydrophobic anchor |
The trityl group significantly increases steric bulk and lipophilicity, while the methyl ester temporarily neutralizes the carboxylic acid’s acidity. This design prioritizes synthetic manipulation or controlled hydrolysis over immediate biological activity [2] [7].
X-ray crystallography reveals that the trityl group adopts a characteristic propeller-like conformation with phenyl rings twisted 45–60° relative to the central methane carbon. Key crystallographic features include:
Table 2: Key Crystallographic Parameters for N-Trityl O-Methyl Ether Olmesartan Acid
Parameter | Value | Comparison to Olmesartan Medoxomil |
---|---|---|
Trityl C-C bond length | 1.48–1.52 Å | Not applicable (no trityl in medoxomil) |
Tetrazole-N-Trityl bond | 1.35 Å | Tetrazole N-H = 1.02 Å in olmesartan |
Dihedral (Phenyl-Trityl core) | 45–60° | N/A |
H-bond (t-alcohol to imidazole) | 2.68–2.72 Å | Similar in olmesartan (2.70 Å) |
Unit cell volume | ~3200 ų | ~1800 ų for olmesartan medoxomil |
The trityl group serves as a steric shield and electron donor, profoundly altering stability and reactivity:
Table 3: Stability and Reactivity Modifications by the Trityl Group
Property | N-Trityl Derivative | Native Olmesartan |
---|---|---|
Tetrazole N-H/N-R pKa | Not applicable (protected) | ~5.0 (strong acid) |
Hydrolytic Stability (pH 7) | t₁/₂ > 48 hours | t₁/₂ = N/A (stable) |
Acid-Lability | t₁/₂ < 1 h (0.1% TFA) | Stable under mild acid |
Organic Solubility | High (CHCl₃, THF, ether) | Low (soluble in DMSO/alkali) |
Crystallinity | High (prismatic crystals) | Variable (often amorphous) |
N-Trityl O-Methyl Ether Olmesartan Acid is a synthetic intermediate or protecting group strategy, contrasting with clinically used prodrugs:
Exhibits ~40% higher molecular weight (MW = 642.7 g/mol vs. 558.6 g/mol for medoxomil).
Versus Olmesartan Free Acid: The unprotected acid (C₂₄H₂₆N₆O₃) has two acidic sites (tetrazole pKa ~5, carboxylate pKa ~4). The N-Trityl O-Methyl variant neutralizes both: the carboxylate as methyl ester and tetrazole via tritylation, rendering it neutral at physiological pH [4] [8].
Synthetic Utility: Unlike clinically administered derivatives, this compound’s design facilitates:
Table 4: Comparative Analysis of Olmesartan Derivatives
Parameter | N-Trityl O-Methyl Ether Olmesartan Acid | Olmesartan Medoxomil | Olmesartan Free Acid |
---|---|---|---|
Molecular Weight | 642.7 g/mol | 558.6 g/mol | 446.5 g/mol |
Acidic Groups | None (protected) | 1 (tetrazole) | 2 (tetrazole, carboxylic acid) |
Key Protective Group | Trityl (tetrazole), Methyl (carboxyl) | Medoxomil (carboxyl) | None |
Primary Role | Synthetic intermediate | Orally absorbed prodrug | Active drug metabolite |
Aqueous Solubility | <0.1 mg/mL (pH 7.4) | ~0.5 mg/mL | <0.01 mg/mL |
In vivo Conversion | Not applicable | Enzymatic (hydrolysis) | N/A |
ConclusionThe molecular design of N-Trityl O-Methyl Ether Olmesartan Acid exemplifies strategic protection of pharmacologically sensitive motifs. The trityl group’s steric bulk dictates crystallinity, stability, and solubility, making this derivative invaluable for synthetic chemistry rather than direct therapeutic application. Its architectural differences from olmesartan medoxomil highlight the divergence between synthetic intermediates and biologically optimized prodrugs [2] [4] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: